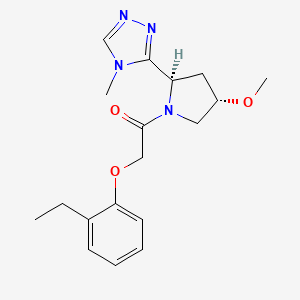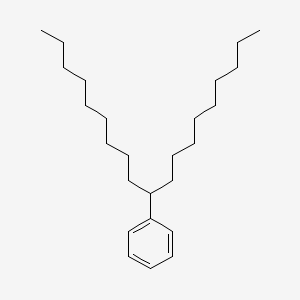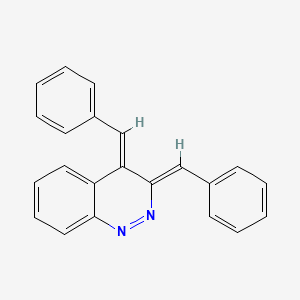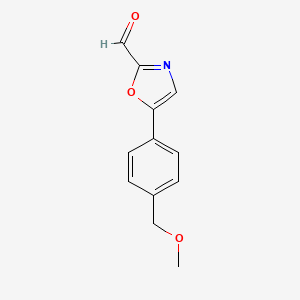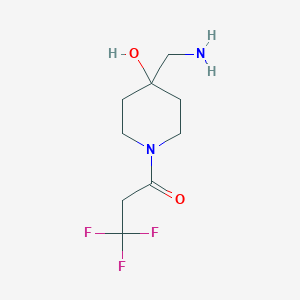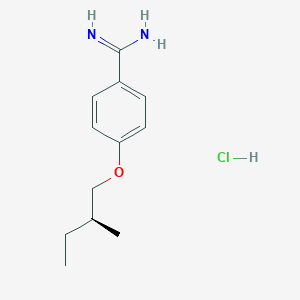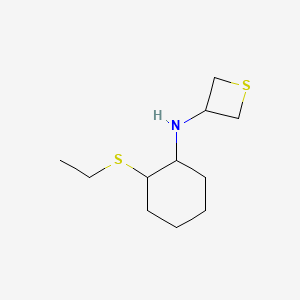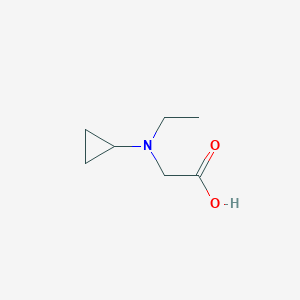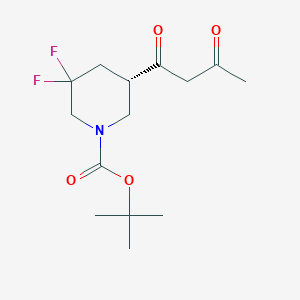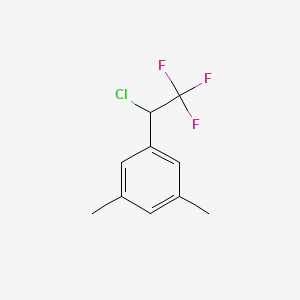
1-(1-Chloro-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2,2,2-trifluoroethyl)-3,5-dimethylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoroethyl group attached to a benzene ring, which is further substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2,2-trifluoroethyl)-3,5-dimethylbenzene typically involves the reaction of 3,5-dimethylbenzene with 1-chloro-2,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2,2,2-trifluoroethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The trifluoroethyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Carboxylic acids or ketones derived from the oxidation of methyl groups.
Reduction Reactions: Compounds with reduced trifluoroethyl groups.
Scientific Research Applications
1-(1-Chloro-2,2,2-trifluoroethyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2,2-trifluoroethyl)-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-Chloro-2,2,2-trifluoroethyl)-3,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Known for its use as an anesthetic agent.
1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether: Another compound with similar structural features but different applications.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C10H10ClF3 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
1-(1-chloro-2,2,2-trifluoroethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H10ClF3/c1-6-3-7(2)5-8(4-6)9(11)10(12,13)14/h3-5,9H,1-2H3 |
InChI Key |
AQINQRCPVMTKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


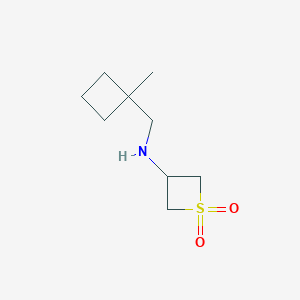
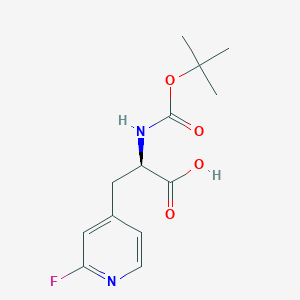
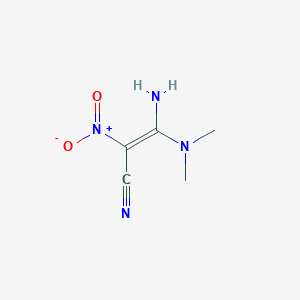
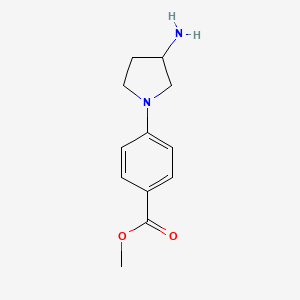
![Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12979236.png)
